N-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, an isoxazole ring, and a pyridine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole and isoxazole rings, followed by their coupling with the pyridine ring. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, cesium carbonate as a base, and organic solvents like toluene and dimethylformamide. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation .
Medicine
In medicine, N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for a wide range of applications .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
Uniqueness
N-[3-(1,3-benzodioxol-5-yl)-5-isoxazolyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16N4O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16N4O5/c1-10-19-13(7-14(11-2-3-11)22-21(19)30-24-10)20(26)23-18-8-15(25-29-18)12-4-5-16-17(6-12)28-9-27-16/h4-8,11H,2-3,9H2,1H3,(H,23,26) |
InChI Key |
CXZZWNGKESYWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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